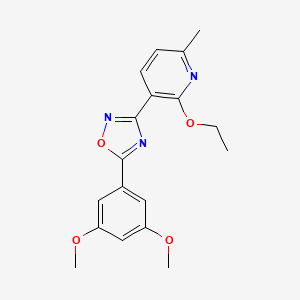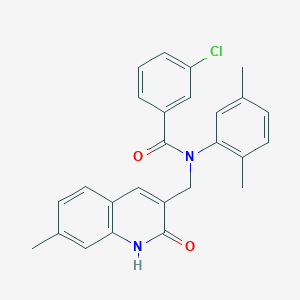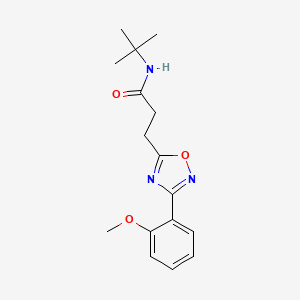
(E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide, also known as AZOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AZOB is a hydrazone derivative that has been synthesized through a multi-step process and has been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of the anticancer properties of this compound and its potential use in cancer therapy. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with novel biological activities.
Méthodes De Synthèse
The synthesis of (E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide involves the condensation of 2-(benzyloxy)benzaldehyde with (E)-2-(azepan-1-yl)-2-oxoacetohydrazide in the presence of glacial acetic acid. The resulting product is then purified through recrystallization to obtain the desired compound.
Applications De Recherche Scientifique
(E)-2-(azepan-1-yl)-N'-(2-(benzyloxy)benzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and anticancer activities. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-2-oxo-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(22(27)25-14-8-1-2-9-15-25)24-23-16-19-12-6-7-13-20(19)28-17-18-10-4-3-5-11-18/h3-7,10-13,16H,1-2,8-9,14-15,17H2,(H,24,26)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHQHJELLUBBT-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)

![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)



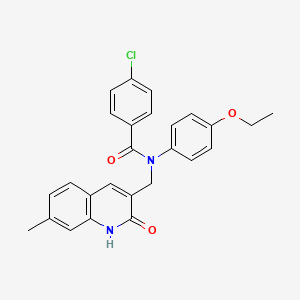

![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)
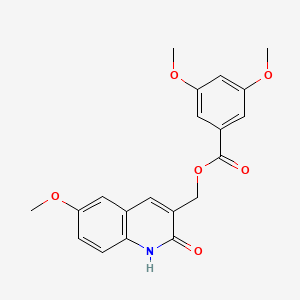
![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)
